3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is a compound that belongs to the class of tetrahydrocarbazole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as antagonists of the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2). This receptor is implicated in various inflammatory and allergic responses, making these derivatives relevant for treating conditions such as asthma and allergic rhinitis .
The compound is classified under the broader category of carbazole derivatives, which are known for their diverse biological activities. The specific molecular formula for 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid is with a molecular weight of approximately 243.306 g/mol . It has been synthesized and characterized in various studies, indicating its relevance in pharmaceutical research.
The synthesis of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid typically involves several steps that may include the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 1H-carbazole derivatives with propionic acid derivatives under specific conditions to yield the desired product .
The synthesis may utilize techniques such as:
The molecular structure of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid features a tetrahydrocarbazole moiety linked to a propionic acid group. The carbazole ring system consists of three fused rings with a nitrogen atom incorporated into one of the five-membered rings.
Key structural data includes:
3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid can undergo several chemical reactions typical for carboxylic acids and amines. Potential reactions include:
These reactions can be facilitated by various catalysts or specific reaction conditions (such as temperature and solvent choice), which influence yield and selectivity.
The primary action mechanism of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid relates to its role as a CRTH2 receptor antagonist. By binding to this receptor, it inhibits the signaling pathways associated with Th2 cell activation and subsequent inflammatory responses.
Research indicates that such antagonists can effectively reduce eosinophil recruitment and cytokine release in models of allergic inflammation. This mechanism highlights its potential therapeutic benefits in managing allergic diseases .
Key physical properties include:
Chemical properties involve:
3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid has potential applications in:
3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid (CAS 23690-80-4) represents a structurally unique and pharmacologically significant heterocyclic compound. With the molecular formula C₁₅H₁₇NO₂ and a molecular weight of 243.30 g/mol, this solid crystalline material typically exhibits a purity of ≥95% [2] [6] [9]. Its architecture combines a partially saturated tricyclic carbazole system with a flexible propionic acid side chain—a design that confers distinctive physicochemical properties and biological relevance. As a synthetic intermediate and potential pharmacophore, this compound occupies a strategic position in medicinal chemistry, particularly in the development of receptor modulators and metabolic therapeutics. Its structural duality enables interactions with diverse biological targets while offering opportunities for chemical derivatization, making it a versatile scaffold in drug discovery pipelines targeting inflammatory, metabolic, and proliferative disorders [4] [5] [8].
The tetrahydrocarbazole core represents a privileged scaffold in medicinal chemistry, distinguished by its partially saturated tricyclic ring system comprising two benzene rings fused to a reduced pyrrole unit. Unlike fully aromatic carbazoles, the 1,2,3,4-tetrahydro modification introduces significant conformational flexibility while retaining planar aromatic character in the pendant benzene rings. This hybrid structure enables unique biomolecular interactions: the saturated region facilitates binding to hydrophobic enzyme pockets, while the aromatic component allows π-π stacking with protein residues [3] [5].
The electronic distribution within the tetrahydrocarbazole system is particularly noteworthy. The nitrogen atom at position 9 exhibits reduced electron density compared to its unsaturated counterpart, altering its hydrogen-bonding capacity and basicity. This electronic modulation enhances the molecule's ability to participate in charge-transfer complexes and influences its redox behavior—properties that underlie the antioxidant potential observed in various carbazole derivatives [3].
Conformational Dynamics and Receptor Complementarity: The partially saturated ring system adopts a puckered conformation that can adapt to diverse binding sites. X-ray crystallographic studies of analogous compounds reveal that the cyclohexene-like ring typically exists in a half-chair conformation, with the nitrogen at position 9 serving as a versatile hinge point for substituent orientation. This flexibility is critical for achieving optimal binding with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes [5] [8].
Bioisosteric Relationships: The tetrahydrocarbazole nucleus serves as a bioisostere for indole and indoline systems while offering improved metabolic stability. This isosterism is exploited in drug design to enhance pharmacokinetic profiles while retaining target affinity. For example, the tetrahydrocarbazole moiety in 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid mimics endogenous tryptophan metabolites but with reduced susceptibility to oxidative degradation [5] [7].
Synthetic Versatility: The reactivity profile of the tetrahydrocarbazole nucleus enables diverse functionalizations. Electrophilic substitution occurs preferentially at the aromatic C-2 position, while the nitrogen atom readily undergoes alkylation or acylation. The saturated ring can participate in dehydrogenation, oxidation, or further reduction reactions, providing multiple vectors for structural diversification [4] [6].
Table 1: Biologically Active Carbazole Derivatives with Related Core Structures
Compound Name | Core Structure | Biological Activity | Target/Mechanism |
---|---|---|---|
Carvedilol | Carbazole | β-Adrenergic Antagonist | Cardiovascular Disorders |
3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid | Tetrahydrocarbazole | Platelet Aggregation Inhibition [4] | Undefined Receptor Targets |
2-(3-Amino-1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid | Aminotetrahydrocarbazole | CRTH2 Receptor Antagonism [7] | Inflammatory Pathways |
2-[3-[(4-Chlorophenyl)-methylcarbamoyl]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid | Tetrahydrocarbazole | CRTH2 Antagonism [5] | Prostaglandin D₂ Receptors |
The propionic acid moiety appended to the tetrahydrocarbazole nitrogen represents a critical pharmacophoric element that profoundly influences the compound's biological interactions. This three-carbon carboxylic acid chain functions as a versatile biological handle, enabling specific binding interactions and modifying the molecule's physicochemical behavior [4] [5].
Stereoelectronic Effects: The electron-withdrawing carboxyl group creates a dipole moment along the propionic chain, enhancing hydrogen-bonding capacity. The terminal carboxylic acid can participate in salt bridge formation with basic amino acid residues (arginine, lysine, histidine) within enzyme active sites or receptor binding domains. Meanwhile, the methylene groups facilitate hydrophobic contacts, creating a dual-functionality that enhances target affinity. Molecular modeling studies of structurally related compounds reveal that the fully extended conformation of the propionic acid chain optimally positions the carboxylate for ionic interactions approximately 5-7 Å from the nitrogen hinge point [5] [8].
Physicochemical Modifications:
Biological Significance:The propionic acid group enables specific bioactivities through targeted interactions:
Table 2: Physicochemical Properties of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic Acid
Property | Value/Description | Experimental Context |
---|---|---|
Molecular Formula | C₁₅H₁₇NO₂ | Elemental Analysis [1] [6] |
Molecular Weight | 243.30 g/mol | Mass Spectrometry [6] [9] |
CAS Registry Number | 23690-80-4 | Chemical Databases [4] [6] |
Purity Specification | ≥95% | HPLC Analysis [2] [6] |
Physical Form | White to off-white solid | Visual Description [2] [6] |
Long-Term Storage | 2-8°C in inert atmosphere | Stability Studies [6] |
Solubility Profile | Soluble in DMSO, methanol; limited water solubility | Technical Data Sheets [9] |
InChI Key | HOLWINOWZVORSA-UHFFFAOYSA-N | Computational Chemistry [2] |
The investigation of tetrahydrocarbazole derivatives traces its origins to mid-20th century alkaloid research, but 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid emerged as a distinct entity in the 1970s-1980s alongside growing interest in nitrogen heterocycles with biological activity. Its systematic development parallels advances in carbazole chemistry aimed at addressing pharmacological challenges in inflammation, metabolic disorders, and cardiovascular diseases [3] [7].
Evolution of Synthetic Applications:Early synthetic routes focused on Fischer indole cyclization of cyclohexanone phenylhydrazones followed by N-alkylation with acrylonitrile, with subsequent hydrolysis yielding the target acid. Contemporary optimized protocols employ transition-metal-catalyzed methods for improved regioselectivity and yield. The compound's initial significance stemmed from its utility as a versatile synthetic intermediate. Its bifunctional nature—possessing both nucleophilic (amine) and electrophilic (carbonyl) centers—enabled diverse derivatizations:
Pharmacological Significance:The compound's emergence as a biologically relevant scaffold accelerated with several key developments:
Manufacturing and Characterization:Current synthesis adheres to Good Manufacturing Practice (GMP)-like conditions for research-grade material, with stringent purity control (≥95% by HPLC) and comprehensive characterization including:
Table 3: Historical Development of Tetrahydrocarbazole Derivatives in Medicinal Chemistry
Time Period | Development Milestone | Patent/Literature Evidence |
---|---|---|
1970s-1980s | Initial synthesis and structural characterization | CAS registry establishment (23690-80-4) [4] |
1990s | Discovery of platelet aggregation inhibition activity | Product applications in supplier catalogs [4] |
2005 | CRTH2 antagonist patents for inflammatory conditions | WO2006070325A2 [8] |
2007 | Optimization of 3-amino derivatives for enhanced potency | CN101500996B [7] |
2009 | Pharmaceutical composition patents for CRTH2 antagonists | US8039474B2 [5] |
2010-Present | Exploration in metabolic disorder pathways and combination therapies | MDPI review on carbazoles in diabetes [3] |
The trajectory of 3-(1,2,3,4-Tetrahydro-carbazol-9-yl)-propionic acid illustrates the evolution of medicinal chemistry from structural exploration to targeted therapeutic design. Its continued relevance stems from the privileged tetrahydrocarbazole pharmacophore—a structure whose complexity enables selective interactions with biological targets while retaining synthetic accessibility for large-scale production. Future research directions include developing stereoselective syntheses to access enantiopure versions and exploring hybrid molecules combining the tetrahydrocarbazole-propionic acid motif with other pharmacophores for multitarget therapies [4] [5] [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: